3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride
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Overview
Description
3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spiro junction connecting two rings, one of which contains nitrogen atoms, making it a triazaspiro compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Solvent: Polar solvents such as ethanol or methanol
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of starting materials
Reaction: Conducting the cyclization reaction in large-scale reactors
Purification: Using techniques such as crystallization or chromatography to isolate the product
Chemical Reactions Analysis
Types of Reactions
3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazaspiro compounds
Scientific Research Applications
3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of enzyme activity by binding to the active site
Receptors: Modulation of receptor activity by acting as an agonist or antagonist
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Uniqueness
3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride is unique due to its specific spiro structure and the presence of three nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,7,10-triazaspiro[5.6]dodecan-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-8-7-11-6-3-9(12-8)1-4-10-5-2-9;;/h10-11H,1-7H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLRVHTQIYBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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